1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of methoxybenzyl, methyl, and methylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzyl hydrazine with 4-methylacetophenone to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole
- 1-(4-methylbenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole
- 1-(4-methoxyphenyl)-4-methyl-3,5-diphenyl-1H-pyrazole
Uniqueness
1-(4-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of methoxybenzyl, methyl, and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H26N2O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O/c1-18-5-11-22(12-6-18)25-20(3)26(23-13-7-19(2)8-14-23)28(27-25)17-21-9-15-24(29-4)16-10-21/h5-16H,17H2,1-4H3 |
InChI Key |
REGUGVGAPDGHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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